molecular formula C11H13BrO B8149237 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene

Cat. No.: B8149237
M. Wt: 241.12 g/mol
InChI Key: HTCRPPAVTRKLFY-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is an organic compound with the molecular formula C11H13BrO It is a brominated aromatic compound, characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-(cyclopropylmethoxy)-4-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of novel materials with specific properties.

    Chemical Biology: Employed in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(cyclopropylmethoxy)benzene
  • 1-Bromo-3-(cyclopropylmethoxy)benzene
  • 1-Bromo-2-(cyclopropylmethoxy)-4-(methoxymethoxy)benzene

Uniqueness

1-Bromo-2-(cyclopropylmethoxy)-4-methylbenzene is unique due to the presence of both a cyclopropylmethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCRPPAVTRKLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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